molecular formula C13H20N2O7 B12806014 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide CAS No. 6631-61-4

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide

Cat. No.: B12806014
CAS No.: 6631-61-4
M. Wt: 316.31 g/mol
InChI Key: FKWVLNZRINUMNV-UHFFFAOYSA-N
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Description

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is a complex organic compound with the molecular formula C13H20N2O7. This compound is characterized by the presence of multiple hydroxyl groups and a phenyl-hydrazide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide typically involves the reaction of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl-hydrazide moiety can undergo substitution reactions with various electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially affecting their function. The phenyl-hydrazide moiety may also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6,7-Hexahydroxyheptanoic acid: A related compound with similar hydroxyl groups but lacking the phenyl-hydrazide moiety.

    Phenylhydrazine: A simpler compound that forms the basis for the phenyl-hydrazide moiety in the target compound

Uniqueness

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is unique due to its combination of multiple hydroxyl groups and a phenyl-hydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

6631-61-4

Molecular Formula

C13H20N2O7

Molecular Weight

316.31 g/mol

IUPAC Name

2,3,4,5,6,7-hexahydroxy-N'-phenylheptanehydrazide

InChI

InChI=1S/C13H20N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-12,14,16-21H,6H2,(H,15,22)

InChI Key

FKWVLNZRINUMNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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